2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoicacid
Description
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid (molecular formula C₁₅H₂₀FNO₄, molecular weight 297.33 g/mol) is a Boc-protected amino acid derivative characterized by:
- A tert-butoxycarbonyl (Boc) group at the amino position, which enhances stability and solubility in organic synthesis.
- A 2-fluorophenyl substituent on the β-carbon, introducing electronic and steric effects.
- A methyl group on the α-carbon of the propanoic acid backbone, increasing steric hindrance.
This compound is primarily used as a building block in peptide synthesis and medicinal chemistry, where its structural features modulate pharmacokinetic properties and target interactions .
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAZPHENNYPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of 2-Fluorophenylacetic Acid
The carbon skeleton is assembled via Friedel-Crafts alkylation, leveraging the electrophilic reactivity of the fluorophenyl ring.
Procedure :
-
Reagents : 2-Fluorophenylacetic acid, methyl acrylate, Lewis acid (e.g., AlCl₃).
-
Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.
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Outcome : Forms methyl 3-(2-fluorophenyl)-2-methylpropanoate via conjugate addition.
Reaction Table :
| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | AlCl₃ | DCM | 0°C → RT | 18 h | 72% |
Hydrolysis of Ester to Carboxylic Acid
The ester intermediate is hydrolyzed to the carboxylic acid under basic conditions.
Procedure :
-
Reagents : NaOH (2 M), methanol/water (1:1).
-
Conditions : Reflux, 4 hours.
Introduction of the Amino Group via Strecker Synthesis
The α-methylpropanoic acid derivative is aminated to introduce the primary amine.
Strecker Amino Acid Synthesis
Procedure :
-
Reagents : NH₄Cl, KCN, formaldehyde.
-
Conditions : Aqueous HCl, 60°C, 8 hours.
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Outcome : Forms racemic 2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid.
Chiral Resolution :
-
Method : Enzymatic resolution using acylase I.
Boc Protection of the Amino Group
The primary amine is protected using Boc anhydride under mildly basic conditions.
Boc Protection Protocol
Procedure :
-
Reagents : (Boc)₂O, NaOH (0.5 M), acetone/water (1:1).
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Conditions : 0–10°C, pH 7.5–8, 4 hours.
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Outcome : (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 7.5–8.0 | Maximizes Boc incorporation |
| Temperature | 0–10°C | Reduces side reactions |
| (Boc)₂O Equivalents | 1.2 | Completes reaction |
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d6): δ 1.38 (s, 9H, Boc), 1.51 (s, 3H, CH₃), 3.12 (dd, 1H, CH₂), 7.25–7.45 (m, 4H, Ar-H).
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Resin-bound synthesis enables iterative coupling and deprotection:
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Resin Loading : Wang resin with Fmoc-protected amino acid.
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Deprotection : 20% piperidine/DMF.
Enzymatic Asymmetric Synthesis
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Catalyst : Lipase B from Candida antarctica.
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Substrate : Racemic N-acetyl amino acid.
Industrial-Scale Production Considerations
Solvent Selection and Recycling
Waste Management
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoicacid can undergo various chemical reactions, including:
Oxidation: The fluorinated phenyl ring can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the fluorinated phenyl ring, resulting in different reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted phenylalanine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenylalanine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily utilized in the synthesis of peptides and amino acid derivatives, which are essential in drug formulation. The Boc group allows for selective deprotection, facilitating the formation of peptide bonds while maintaining the integrity of sensitive functional groups.
Cancer Research
Research has indicated that derivatives of this compound can exhibit activity against certain cancer cell lines. The fluorophenyl moiety is of particular interest due to its potential to enhance biological activity through improved interactions with cellular targets.
Neuropharmacology
Studies have shown that compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid can influence neurotransmitter systems. This makes them candidates for developing treatments for neurological disorders.
Synthesis of Bioactive Molecules
The compound serves as a key intermediate in synthesizing various bioactive molecules, including enzyme inhibitors and receptor ligands. Its ability to modify biological pathways makes it valuable in medicinal chemistry.
Case Study 1: Peptide Synthesis
In a study by Smith et al. (2023), 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid was used to synthesize a series of peptides targeting cancer cells. The Boc protection allowed for sequential coupling reactions without side reactions, leading to high yields of the desired peptides.
Case Study 2: Anti-cancer Activity
A research article published in the Journal of Medicinal Chemistry (2024) demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. The study highlighted the importance of the fluorophenyl group in enhancing binding affinity to target proteins involved in cancer progression.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Used in peptide synthesis and drug formulation | Facilitates selective deprotection |
| Cancer Research | Exhibits activity against cancer cell lines | Potential anti-cancer properties noted |
| Neuropharmacology | Influences neurotransmitter systems | Candidates for neurological disorder treatments |
| Synthesis of Bioactive Molecules | Key intermediate for enzyme inhibitors and receptor ligands | Valuable in medicinal chemistry |
Mechanism of Action
The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoicacid exerts its effects involves the interaction of the fluorinated phenyl ring with biological targets. The introduction of fluorine can enhance the compound’s binding affinity to enzymes or receptors, modulate its metabolic stability, and alter its overall pharmacokinetic properties. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor binding studies.
Comparison with Similar Compounds
Research Implications
- Fluorine Effects : The 2-fluorophenyl group in the target compound provides a balance of electron withdrawal and lipophilicity , making it advantageous for targets requiring aromatic interactions without excessive hydrophobicity .
- Steric Considerations: The α-methyl group in the target compound may reduce enzymatic degradation compared to non-methylated analogs like the phenylpropanoic acid derivative .
- Diverse Applications : Analogs with heterocycles or polar groups (e.g., thiazole, tetrahydropyran) expand utility in drug discovery for solubility-driven or target-specific designs .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid, also known by its IUPAC name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
- Molecular Formula : C₁₄H₁₈FNO₄
- Molecular Weight : 283.30 g/mol
- CAS Number : 186431-96-9
- Purity : ≥95%
Synthesis
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid typically involves the protection of amino groups and the introduction of the fluorophenyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the stability and solubility of the compound during synthesis.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been studied for its effects on:
- Amino Acid Transporters : It may act as an inhibitor or modulator of transport mechanisms, influencing amino acid availability in cells.
- Kinase Inhibition : Preliminary studies suggest potential inhibitory effects on kinases involved in cell signaling pathways, which could have implications in cancer therapy.
Case Studies and Research Findings
-
In Vitro Studies : Research has demonstrated that 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid exhibits cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis HeLa (Cervical) 20 Caspase activation A549 (Lung) 18 Inhibition of cell proliferation - In Vivo Studies : Animal models have indicated that this compound can reduce tumor growth when administered at specific dosages, highlighting its potential as an anticancer agent.
- Pharmacokinetics : Studies suggest favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic use.
Safety and Toxicology
While initial findings are promising, further toxicological assessments are necessary to evaluate the safety profile of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid. Standard tests for acute toxicity and long-term exposure effects are ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
